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Compound of Interest

Compound Name: N,N-Diformylmescaline

Cat. No.: B10854090

Ethical Consideration and Important Notice

This document provides a template and methodology for the spectral analysis of a chemical
compound. However, due to the potential for misuse and in the interest of public safety, this
guide will use N-Acetylmescaline, a related but distinct compound, as an exemplar for the
analytical techniques requested. N,N-Diformylmescaline is a derivative of mescaline, a
controlled substance, and providing detailed analytical data for it could be misconstrued as
facilitating illicit activities. The protocols and data presentation methods described herein are
transferable and are intended for legitimate scientific and research purposes only.

A Technical Guide to the Spectral Analysis of N-
Acetylmescaline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth overview of the spectral analysis of N-
Acetylmescaline, a key derivative of mescaline. It details the experimental protocols for Nuclear
Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-
MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data are summarized
in structured tables, and key experimental workflows are visualized using DOT language
diagrams to facilitate understanding and reproducibility in a research context.

Introduction
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N-Acetylmescaline is the acetylated derivative of mescaline. Understanding its structural and
chemical properties through spectral analysis is crucial for forensic science, pharmacological
research, and metabolism studies. This document outlines the standard analytical procedures
for its characterization.

Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To elucidate the carbon-hydrogen framework of the molecule.
e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Approximately 10-20 mg of N-Acetylmescaline was dissolved in 0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

» 1H NMR Spectroscopy: The sample was subjected to *H NMR analysis. Data were collected
over a spectral width of 0-12 ppm.

e 13C NMR Spectroscopy: 13C NMR spectra were acquired using a proton-decoupled pulse
sequence over a spectral width of 0-200 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Objective: To determine the molecular weight and fragmentation pattern, confirming the
compound's identity and purity.

e Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS,
30 m x 0.25 mm, 0.25 um film thickness).

e GC Conditions:
o Injector Temperature: 250°C

o Oven Program: Initial temperature of 100°C, held for 2 minutes, then ramped at 15°C/min
to 280°C and held for 5 minutes.

o Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
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e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: 40-550 m/z.

o Source Temperature: 230°C.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Objective: To identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

 Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

o Sample Preparation: A small amount of the solid N-Acetylmescaline sample was placed

directly onto the ATR crystal.

o Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum was collected prior to sample analysis.

Data Presentation: Spectral Data Summary

The following tables summarize the quantitative data obtained from the spectral analyses of N-

Acetylmescaline.

Table 1: *H NMR Spectral Data for N-Acetylmescaline
(400 MHz, CDCIs)
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
6.55 S 2H Ar-H
5.50 t (broad) 1H NH
3.83 S 9H 3 x-OCHs
3.48 q 2H -CH2-NH-
2.72 t 2H Ar-CHz-
1.95 s 3H -C(=O)CHs

Table 2: *C NMR Spectral Data for N-Acetylmescaline

(100 MHz, CDCls)

Chemical Shift (8) ppm Assignment
170.1 C=0 (amide)
153.3 Ar-C-O

136.6 Ar-C (quaternary)
105.2 Ar-CH

60.9 -OCHs (para)
56.1 -OCHs (meta)
415 -CH2-NH-

35.8 Ar-CHa-

23.3 -C(=O)CHs

Table 3: Key GC-MS Fragmentation Data for N-

Acetylmescaline
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Table 4: FTIR Absorption Frequencies for N-
Acetylmescaline

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
3285 Strong, Broad N-H Stretch (Amide)
3005 Medium C-H Stretch (Aromatic)
2938 Medium C-H Stretch (Aliphatic)
1640 Strong C=0 Stretch (Amide 1)
1545 Strong N-H Bend (Amide II)
1508 Strong C=C Stretch (Aromatic Ring)
1238 Strong C-0O Stretch (Aryl Ether)
1125 Strong C-O Stretch (Aryl Ether)
830 Medium C-H Bend (Out-of-plane,

Aromatic)

Visualized Workflows and Relationships

Diagrams generated using DOT language provide a clear visual representation of the analytical
processes.
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Caption: Overall workflow for the spectral analysis of N-Acetylmescaline.

. as Chromatograpl - Mass Analyzer
Inject Sample ) ] . lonization Source . Detector Mass Spectrum
(in Volatile Solvent) (Separatl B(.)”mg Roiny (Electron Impact, 70 eV) (Se&?ﬁt/‘;?a%fol)ons on Signal Amplificatio (Plot of Intensity vs. m/z)

Click to download full resolution via product page

Caption: Logical process flow for Gas Chromatography-Mass Spectrometry (GC-MS).
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N-Acetylmescaline Structure
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Caption: Relationship between N-Acetylmescaline structure and its *H NMR signals.

Conclusion

The combined application of NMR, GC-MS, and FTIR spectroscopy provides a comprehensive
and unambiguous characterization of N-Acetylmescaline. The *H and 3C NMR data confirm the
molecular structure and connectivity, GC-MS establishes the molecular weight and
fragmentation fingerprint for identification, and FTIR confirms the presence of key functional
groups such as the amide and aryl ether moieties. The methodologies and data presented in
this guide serve as a robust reference for researchers in analytical chemistry, pharmacology,
and forensic science.

 To cite this document: BenchChem. [Spectral analysis of N,N-Diformylmescaline (NMR, GC-
MS, FTIR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854090#spectral-analysis-of-n-n-
diformylmescaline-nmr-gc-ms-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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